4-Bromo-2-fluoronaphthalen-1-ol
Description
4-Bromo-2-fluoronaphthalen-1-ol (C₁₀H₆BrFO) is a halogenated naphthalene derivative featuring a hydroxyl group at position 1, a bromine atom at position 4, and a fluorine atom at position 2. This substitution pattern creates a planar aromatic system with distinct electronic and steric properties.
Properties
Molecular Formula |
C10H6BrFO |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
4-bromo-2-fluoronaphthalen-1-ol |
InChI |
InChI=1S/C10H6BrFO/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H |
InChI Key |
HHBFAHSHAYILDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoronaphthalen-1-ol typically involves the bromination and fluorination of naphthalen-1-ol. One common method includes the following steps:
Bromination: Naphthalen-1-ol is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production methods for 4-Bromo-2-fluoronaphthalen-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoronaphthalen-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate in acidic or basic medium can oxidize the hydroxyl group.
Reduction: Lithium aluminum hydride can reduce the hydroxyl group to a hydrogen atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce naphthoquinones.
Scientific Research Applications
4-Bromo-2-fluoronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoronaphthalen-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The unique properties of 4-Bromo-2-fluoronaphthalen-1-ol emerge when compared to structurally related compounds. Key comparisons include:
Positional Isomers
| Compound Name | Molecular Formula | Substituent Positions | Notable Features |
|---|---|---|---|
| 4-Bromo-2-fluoronaphthalen-1-ol | C₁₀H₆BrFO | Br (4), F (2), -OH (1) | Enhanced hydrogen-bonding at position 1; electron-withdrawing F increases acidity . |
| 4-Bromo-1-fluoronaphthalen-2-ol | C₁₀H₆BrFO | Br (4), F (1), -OH (2) | -OH at position 2 may facilitate different regioselectivity in cross-coupling reactions . |
| 6-Bromo-8-fluoronaphthalen-2-ol | C₁₀H₆BrFO | Br (6), F (8), -OH (2) | Distal halogen placement reduces steric hindrance; used in Suzuki-Miyaura reactions . |
Key Insight : The position of the hydroxyl group significantly impacts reactivity. For example, 4-Bromo-2-fluoronaphthalen-1-ol’s -OH at position 1 may exhibit stronger acidity compared to isomers with -OH at position 2 due to proximity to electron-withdrawing halogens .
Halogenated Naphthols vs. Simpler Aromatics
Key Insight : The naphthalene backbone in 4-Bromo-2-fluoronaphthalen-1-ol provides a larger aromatic surface for π-π stacking interactions, which is advantageous in drug design compared to simpler benzene derivatives .
Functional Group Variations
| Compound Name | Functional Groups | Reactivity and Applications |
|---|---|---|
| 4-Bromo-2-fluoronaphthalen-1-ol | -OH, Br, F | Bromine enables cross-coupling; fluorine fine-tunes electronic properties for medicinal use . |
| 4-Fluoronaphthalene-1-boronic acid | -B(OH)₂, F | Boronic acid group facilitates Suzuki reactions; fluorine stabilizes intermediates . |
| 8-Fluoronaphthalen-2-ol | -OH, F | Lacks bromine; reduced steric hindrance but lower molecular weight limits applications . |
Key Insight : The combination of bromine and fluorine in 4-Bromo-2-fluoronaphthalen-1-ol creates a balance between reactivity (via bromine) and metabolic stability (via fluorine), making it valuable in pharmaceutical intermediates .
Biological Activity
4-Bromo-2-fluoronaphthalen-1-ol is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Formula : C10H6BrF
Molecular Weight : 241.06 g/mol
IUPAC Name : 4-bromo-2-fluoronaphthalen-1-ol
Canonical SMILES : C1=CC2=C(C=C(C=C2C(=C1)F)Br)O
The biological activity of 4-Bromo-2-fluoronaphthalen-1-ol is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds, enhancing its affinity for biological molecules. Additionally, the presence of bromine and fluorine atoms allows for halogen bonding , which may influence the compound's binding specificity and overall biological effects.
Biological Activities
Research has highlighted several potential biological activities associated with 4-Bromo-2-fluoronaphthalen-1-ol:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents.
- Anticancer Properties : The compound has been explored for its potential anticancer effects, particularly in the context of inhibiting tumor growth and inducing apoptosis in cancer cells. Specific studies have indicated that halogenated naphthalene derivatives can interfere with cancer cell proliferation .
- Enzyme Inhibition : There is evidence suggesting that 4-Bromo-2-fluoronaphthalen-1-ol may inhibit certain enzymes, which could be relevant in therapeutic contexts, particularly in diseases where enzyme activity is dysregulated.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including 4-Bromo-2-fluoronaphthalen-1-ol. Results indicated a significant reduction in bacterial growth against common pathogens, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that 4-Bromo-2-fluoronaphthalen-1-ol could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, indicating a promising avenue for cancer treatment research .
Comparative Analysis
To further understand the unique properties of 4-Bromo-2-fluoronaphthalen-1-ol, a comparison with similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| 4-Bromo-2-fluoronaphthalen-1-ol | Moderate | Significant | Yes |
| 6-Bromo-naphthalene | Low | Moderate | No |
| 4-Fluoronaphthalene | Low | Low | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
